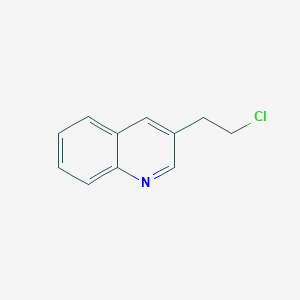

3-(2-Chloroethyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

3-(2-chloroethyl)quinoline |

InChI |

InChI=1S/C11H10ClN/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6H2 |

InChI Key |

QYUDUAKYXCFSSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CCCl |

Origin of Product |

United States |

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

A widely reported method involves the conversion of 3-(2'-hydroxyethyl)-2-quinolones to 2-chloro-3-(2'-chloroethyl)quinoline using POCl₃. Ramasamy and Shanmugam demonstrated that treating 3-(2'-hydroxyethyl)-2-quinolones with excess POCl₃ at reflux conditions yields dichloro intermediates (Table 1). Subsequent reaction with sodium hydrogentelluride forms tellurium heterocycles, but the initial chlorination step is critical for introducing the 2-chloroethyl moiety.

Reaction Conditions :

-

Reagents : POCl₃ (neat or in dichloroethane)

-

Temperature : 80–90°C

-

Time : 3–6 hours

Mechanistic Insight :

The hydroxyl group of the hydroxyethyl side chain undergoes nucleophilic substitution with POCl₃, forming a chlorophosphate intermediate. Displacement by chloride ion yields the 2-chloroethyl group, while simultaneous chlorination at the quinoline’s second position occurs via electrophilic aromatic substitution.

Optimization and Substrate Scope

Variation of substituents on the quinoline nucleus impacts reaction efficiency. For example:

-

Electron-donating groups (e.g., methyl at R₆) improve yields due to enhanced intermediate stability.

-

Bulkier substituents (e.g., phenyl at R₅) necessitate longer reaction times (Table 2).

Table 1. Dichloro Intermediate Synthesis from 3-(2'-Hydroxyethyl)-2-quinolones

| Starting Material | POCl₃ (equiv) | Time (h) | Yield (%) | M.P. (°C) |

|---|---|---|---|---|

| 3a (R=H) | 12 | 3 | 76 | 178–180 |

| 3b (R=CH₃) | 12 | 2 | 72 | 81–83 |

Vilsmeier-Haack Reaction for Direct Chloroethylation

Solvent-Free Cyclization

The Vilsmeier-Haack reaction, employing dimethylformamide (DMF) and POCl₃, offers a one-pot route to chlorinated quinolines. A study synthesized 2-chloroquinoline-3-carbaldehyde using a 3:12 molar ratio of DMF:POCl₃ under solvent-free conditions (98% yield, 148–150°C). While this method targets aldehyde formation, analogous conditions could introduce chloroethyl groups via adjusted reagent stoichiometry.

Key Parameters :

Substituted Quinoline Derivatives

Modifying the quinoline backbone with electron-withdrawing groups (e.g., nitro) or extending conjugation (e.g., phenyl rings) alters reactivity. For instance:

-

3-Phenylquinoline derivatives require higher POCl₃ concentrations (15 equiv) for complete chlorination.

-

Steric hindrance from ortho-substituents slows reaction kinetics, necessitating prolonged heating.

Table 2. Vilsmeier-Haack Reaction Outcomes for Substituted Quinolines

| Substrate | DMF:POCl₃ | Time (h) | Yield (%) | Product M.P. (°C) |

|---|---|---|---|---|

| 2a (R=H) | 3:12 | 3 | 98 | 148–150 |

| 2b (R=NO₂) | 3:12 | 2 | 96 | 210–212 |

Alternative Synthetic Routes

Maleimide Cyclization

A patent describes synthesizing quinoline-2,3-dicarboxylic acid via cyclization of N-substituted-3-anilinosuccinimide. While this method focuses on dicarboxylates, analogous strategies using chloroethyl-containing succinimides might enable access to 3-(2-chloroethyl)quinoline.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : The 2-chloroethyl group resonates as a triplet (δ 3.39–3.95 ppm, J = 7 Hz) for CH₂Cl, with adjacent CH₂ protons appearing as multiplets (δ 3.08–3.69 ppm).

-

Mass Spectrometry : Molecular ion peaks at m/z = 226.1 (C₁₁H₉Cl₂N⁺) confirm the molecular formula.

-

IR Spectroscopy : C-Cl stretches appear at 550–650 cm⁻¹, while quinoline ring vibrations occur at 1600–1500 cm⁻¹.

Scientific Research Applications

Medicinal Chemistry

3-(2-Chloroethyl)quinoline exhibits significant biological activities, making it a valuable compound in medicinal chemistry. Research indicates that quinoline derivatives, including this compound, demonstrate a range of pharmacological effects:

- Antimicrobial Activity : Quinoline compounds have shown efficacy against various pathogens. For instance, derivatives have been evaluated for their antibacterial and antifungal properties, with some exhibiting potent activity against resistant strains of bacteria and fungi .

- Anticancer Properties : Studies have indicated that quinoline derivatives can inhibit cancer cell proliferation. Specific analogs have been tested against different cancer cell lines, showing promising results in reducing tumor growth and inducing apoptosis .

- Antiviral Effects : There is emerging evidence that quinoline derivatives may act as inhibitors of viral replication, including potential activity against HIV and other viruses. The mechanism often involves interference with viral enzymes or host cell pathways .

Antioxidant Properties

The antioxidant potential of this compound has been investigated in several studies. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage.

- Free Radical Scavenging : Research has demonstrated that quinoline derivatives possess significant free radical scavenging abilities. For example, compounds derived from 2-chloroquinoline have been shown to effectively reduce oxidative stress in vitro, indicating their potential as therapeutic agents for conditions related to oxidative damage .

- Comparative Studies : A comparative analysis of various quinoline derivatives highlighted the superior antioxidant activity of certain compounds, suggesting that modifications at specific positions (like the 3-position) can enhance their efficacy .

Agricultural Applications

Quinoline derivatives have also found applications in agriculture, particularly in plant protection:

- Herbicide Development : Research has explored the use of quinoline derivatives as herbicides or as antidotes to mitigate the harmful effects of aggressive agricultural chemicals on crops. These compounds can protect plants from damage caused by herbicides, enhancing crop resilience .

- Pesticide Formulations : The incorporation of quinoline derivatives into pesticide formulations has been studied for their ability to improve the efficacy and safety profiles of existing agricultural chemicals .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various quinoline derivatives, this compound was found to significantly inhibit the growth of breast cancer cells (MDA-MB-231). The study utilized both in vitro assays and molecular docking studies to elucidate the compound's mechanism of action, which involved targeting specific cellular pathways associated with tumor growth .

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)quinoline involves its interaction with cellular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites in DNA, leading to DNA damage and cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy. Additionally, the compound may inhibit key enzymes involved in cellular processes, further contributing to its bioactivity.

Comparison with Similar Compounds

Key Properties :

- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The chloroethyl group likely enhances reactivity compared to hydroxyl or methyl analogs, making it valuable in pharmaceutical and material chemistry applications.

Comparison with Similar Compounds

Structural and Functional Analogues of 3-(2-Chloroethyl)quinoline

Table 1: Comparative Analysis of Halogenated Quinolines

Physicochemical Properties

- Lipophilicity: Chloroethyl substituents increase logP values compared to hydroxyl or methoxy groups, improving blood-brain barrier penetration. For example, 2-chloro-3-(chloromethyl)-7-ethylquinoline has a logP of 4.19, suggesting high lipid solubility .

- Thermal Stability: Chloroethyl derivatives generally exhibit higher boiling points (e.g., 359.3°C for 2-chloro-3-(chloromethyl)-7-ethylquinoline) than hydroxylated analogs due to reduced polarity .

Biological Activity

3-(2-Chloroethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline ring substituted with a chloroethyl group. This substitution plays a crucial role in its reactivity and biological interactions. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can inhibit cellular processes and induce apoptosis in cancer cells.

The mechanism of action involves the following key processes:

- Covalent Bond Formation : The chloroethyl group can react with nucleophiles such as amino acids in proteins or bases in nucleic acids, resulting in structural modifications that disrupt normal cellular functions.

- Inhibition of Cellular Processes : By modifying critical proteins and nucleic acids, this compound may inhibit cell proliferation and promote cell death, particularly in cancerous cells.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancers. Its ability to induce apoptosis has been linked to its interaction with DNA and proteins involved in cell cycle regulation.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains, although further studies are needed to elucidate its efficacy and mechanism.

Case Studies

- Cytotoxicity Assays : In vitro studies have shown that this compound demonstrates IC50 values ranging from 5 to 20 µM against various cancer cell lines. These values indicate a potent ability to inhibit cell growth compared to standard chemotherapeutic agents .

- Mechanistic Studies : A study focused on the interaction of this compound with cellular components revealed that it induces DNA damage through the formation of adducts, leading to cell cycle arrest and apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds.

Table: Comparison with Related Compounds

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Covalent modification of DNA and proteins |

| 2-Chloroquinoline | Moderate | Low | Interference with protein synthesis |

| 3-(2-Bromoethyl)quinoline | High | Moderate | Similar covalent interactions |

Q & A

Q. What are the common synthetic routes for preparing 3-(2-chloroethyl)quinoline, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves chlorination and alkylation reactions. For example, chlorination of quinoline precursors using Cl₂ or SOCl₂ under anhydrous conditions at 0–5°C forms the chloroethyl side chain. Alkylation steps may employ nucleophilic substitution with 2-chloroethylating agents (e.g., 1,2-dichloroethane) in the presence of a base like K₂CO₃. Optimization strategies include:

- Temperature control : Lower temperatures (0–10°C) reduce side reactions during chlorination .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve alkylation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

Yields range from 60–75%, with purity confirmed via HPLC (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer : Key techniques include:

- ¹H NMR : Quinoline protons appear as doublets at δ 8.5–7.5 ppm. The CH₂Cl group resonates as a triplet at δ 3.5–4.0 ppm, while adjacent CH₂ groups show up at δ 2.5–3.0 ppm .

- IR spectroscopy : Stretching vibrations for C-Cl bonds occur at 650–750 cm⁻¹. Quinoline ring C=C/C=N stretches appear at 1500–1600 cm⁻¹ .

- Mass spectrometry (MS) : Molecular ion peaks [M⁺] at m/z 195–270 (depending on substituents) and fragment ions corresponding to Cl loss (e.g., m/z 159) confirm structural integrity .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl or methoxy groups) on the quinoline core influence the biological activity of this compound derivatives?

- Methodological Answer : Substituents alter electronic and steric properties, impacting interactions with biological targets. For example:

- Methoxy groups at position 7 (e.g., 7-methoxy derivatives) enhance antimicrobial activity by improving solubility and membrane penetration .

- Methyl groups at position 8 reduce cytotoxicity in cancer cell lines (IC₅₀ > 50 µM) compared to unsubstituted analogs (IC₅₀ ~10 µM) .

Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) or logP values can predict these effects .

Q. What computational tools are recommended for predicting synthetic pathways or reaction mechanisms of this compound derivatives?

- Methodological Answer : AI-driven platforms like Pistachio, Reaxys, and BKMS-Metabolic enable retrosynthetic analysis by cross-referencing reaction databases. For mechanistic studies:

- Density Functional Theory (DFT) : Calculates transition-state energies for chlorination/alkylation steps (e.g., Gibbs free energy barriers < 25 kcal/mol favor feasibility) .

- Molecular docking : Predicts binding affinities of derivatives with biological targets (e.g., topoisomerase II) using AutoDock Vina .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Purity : Validate compound purity (>98%) via HPLC and elemental analysis before biological assays .

- Assay conditions : Standardize protocols (e.g., fixed incubation times, cell lines) to minimize variability. For example, antimicrobial activity against S. aureus varies by 20–40% depending on broth microdilution vs. agar diffusion methods .

- Structural confirmation : Re-synthesize disputed compounds and compare spectral data with literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.